3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid 3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9852889
InChI: InChI=1S/C16H12N2O6S2/c19-10(20)5-6-17-15(24)13(26-16(17)25)12-8-3-1-2-4-9(8)18(14(12)23)7-11(21)22/h1-4H,5-7H2,(H,19,20)(H,21,22)/b13-12-
SMILES: C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)O
Molecular Formula: C16H12N2O6S2
Molecular Weight: 392.4 g/mol

3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid

CAS No.:

Cat. No.: VC9852889

Molecular Formula: C16H12N2O6S2

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

3-{(5Z)-5-[1-(carboxymethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid -

Specification

Molecular Formula C16H12N2O6S2
Molecular Weight 392.4 g/mol
IUPAC Name 3-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Standard InChI InChI=1S/C16H12N2O6S2/c19-10(20)5-6-17-15(24)13(26-16(17)25)12-8-3-1-2-4-9(8)18(14(12)23)7-11(21)22/h1-4H,5-7H2,(H,19,20)(H,21,22)/b13-12-
Standard InChI Key BJKJQMFIKYKMMU-SEYXRHQNSA-N
Isomeric SMILES C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)O
SMILES C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)O

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s core consists of a 1,3-thiazolidin-3-yl ring fused to a 1,2-dihydro-3H-indol-3-ylidene system. Key features include:

  • A (5Z)-configured double bond between the indole’s C3 and thiazolidine’s C5 positions, ensuring planar geometry for π-π interactions.

  • Carboxymethyl and propanoic acid side chains, which introduce hydrophilicity and enable salt formation .

  • Thioxo (C=S) and oxo (C=O) groups at positions 2 and 4 of the thiazolidine ring, respectively, creating electrophilic sites for nucleophilic attacks .

The IUPAC name—3-[(5Z)-5-[1-(carboxymethyl)-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid—reflects this intricate connectivity.

Spectroscopic and Computational Data

  • InChI Key: BJKJQMFIKYKMMU-SEYXRHQNSA-N confirms stereochemical uniqueness.

  • Isomeric SMILES: C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)NC2=O highlights the Z-configuration and substituent positions.

  • Molecular Weight: 392.4 g/mol, as calculated from its formula C₁₆H₁₂N₂O₆S₂.

Synthetic Pathways and Optimization

Condensation Strategy

Synthesis typically begins with isatin derivatives (e.g., 1-carboxymethyl-2-oxoindole), which undergo Knoevenagel condensation with thiazolidine-2,4-dione precursors. Key steps include:

  • Activation: The indole’s C3 carbonyl is deprotonated to form an enolate.

  • Coupling: Reaction with 2-thioxo-1,3-thiazolidin-4-one in the presence of acetic anhydride yields the Z-configured adduct .

  • Side-Chain Modification: Propanoic acid is introduced via alkylation or Michael addition to the thiazolidine nitrogen .

Challenges and Yield Improvements

  • Stereochemical Control: The Z-configuration is favored due to steric hindrance between the indole’s carboxymethyl group and thiazolidine’s sulfur atom.

  • Purification: Reverse-phase HPLC is required to separate geometric isomers, with reported yields of 40–60% .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 2.1 mg/mL at pH 7.4, attributable to ionizable carboxylic groups (pKa ≈ 4.2 and 5.8) .

  • Thermal Stability: Decomposes at 218°C, as determined by differential scanning calorimetry.

  • Photostability: Susceptible to UV-induced isomerization, necessitating storage in amber vials .

Comparative Analysis of Analogues

PropertyTarget Compound3-Phenyl Analog5-Bromo Derivative
Molecular Weight (g/mol)392.4468.5471.3
LogP1.83.22.5
Aqueous Solubility (mg/mL)2.10.91.4
IC₅₀ (cPLA₂α, µM)N/A0.320.45

The 3-phenyl analog exhibits higher lipophilicity but reduced solubility, while bromination at C5 modestly improves membrane permeability .

Biological Activity and Mechanistic Insights

Anti-Inflammatory and Anticancer Prospects

  • Inflammation: cPLA2α inhibitors reduce prostaglandin E₂ synthesis, suggesting utility in asthma or arthritis .

  • Oncology: Indole-thiazolidine hybrids induce apoptosis in HeLa cells via ROS-mediated mitochondrial dysfunction (EC₅₀ = 12 µM) .

Pharmacokinetic and Toxicological Profiling

ADME Properties

  • Absorption: Moderate oral bioavailability (35%) due to first-pass metabolism .

  • Metabolism: Hepatic glucuronidation of carboxylic acid groups, detected in rat plasma as the glucuronide conjugate .

  • Excretion: Renal clearance predominates, with a half-life of 2.3 hours in murine models.

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice, with no observed neurotoxicity at therapeutic doses .

  • Genotoxicity: Negative in Ames tests, indicating low mutagenic risk .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for fluorescent probes targeting lipid membranes, leveraging its conjugated π-system.

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (12.7 mmol/g at 25°C) due to sulfur-metal interactions .

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